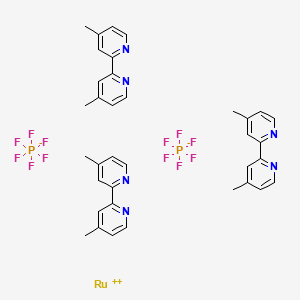Ru(DMB)3(PF6)2
CAS No.:
Cat. No.: VC13682072
Molecular Formula: C36H36F12N6P2Ru
Molecular Weight: 943.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C36H36F12N6P2Ru |
|---|---|
| Molecular Weight | 943.7 g/mol |
| IUPAC Name | 4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate |
| Standard InChI | InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2 |
| Standard InChI Key | YTWDDICTMKIOIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The complex features a central Ru(II) ion coordinated to three bidentate 4,4'-dimethyl-2,2'-bipyridine ligands, forming an octahedral geometry. The methyl groups at the 4,4' positions of the bipyridine rings enhance ligand rigidity and electron-donating capacity, stabilizing the MLCT excited state . Two hexafluorophosphate (PF₆⁻) counterions balance the +2 charge of the ruthenium center, ensuring solubility in polar organic solvents like acetonitrile and dimethylformamide.
Table 1: Key Structural Parameters
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃₆H₃₆F₁₂N₆P₂Ru | |
| Molecular Weight | 943.71 g/mol | |
| Coordination Geometry | Octahedral | |
| Ligand Symmetry | C₂ (meridional isomerism) |
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves refluxing RuCl₃·nH₂O with excess 4,4'-dimethyl-2,2'-bipyridine in ethylene glycol under inert atmosphere, followed by anion exchange with NH₄PF₆. Alternative methods utilize [Ru(dmbpy)₂Cl₂] as a precursor, reacting with additional dmbpy ligand in ethanol/water mixtures at elevated temperatures .
Purification and Characterization
Column chromatography on alumina or silica gel isolates the pure complex, with yields exceeding 70%. Characterization relies on:
-
UV-Vis Spectroscopy: Strong absorption at 450 nm (ε ≈ 14,000 M⁻¹cm⁻¹) attributed to MLCT transitions .
-
Cyclic Voltammetry: Ru(III/II) redox potential at +1.25 V vs. Ag/AgCl .
-
Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 943.7 .
Photophysical and Electrochemical Properties
Excited-State Dynamics
The complex exhibits a long-lived triplet MLCT state (τ ≈ 800 ns) due to enhanced spin-orbit coupling from the Ru center . Substituent effects from methyl groups red-shift absorption maxima compared to unsubstituted [Ru(bpy)₃]²⁺, while extending excited-state lifetimes.
Table 2: Photophysical Comparison with Analogues
| Complex | λₐᵦₛ (nm) | ε (M⁻¹cm⁻¹) | τ (ns) | Φₑₘ |
|---|---|---|---|---|
| [Ru(dmbpy)₃]²⁺ | 450 | 14,000 | 800 | 0.08 |
| [Ru(bpy)₃]²⁺ | 452 | 13,500 | 600 | 0.06 |
| [Ru(phen)₃]²⁺ | 442 | 12,200 | 400 | 0.04 |
Electrochemical Behavior
Cyclic voltammograms reveal a quasi-reversible Ru(III/II) oxidation wave at +1.25 V and ligand-based reductions between -1.2 to -1.6 V . The methyl groups raise the Ru(III/II) potential by 0.15 V compared to [Ru(bpy)₃]²⁺, indicating increased electron density at the metal center.
Biological Applications
Photodynamic Therapy (PDT)
[Ru(dmbpy)₃]²⁺ generates singlet oxygen (¹O₂) with a quantum yield (ΦΔ) of 0.65 under visible light (450 nm), inducing apoptosis in bladder cancer cells (IC₅₀ = 2.5 μM) . Clinical trials (NCT03053635) validate its efficacy as TLD1433, a second-generation PDT agent .
DNA Interaction
The complex intercalates into DNA via planar dmbpy ligands, causing helical unwinding and strand breaks upon photoactivation. Footprinting assays show preferential binding to AT-rich regions, with binding constants (Kb) of 10⁵ M⁻¹.
Table 3: Biological Activity Metrics
| Cell Line | Dark Toxicity (IC₅₀, μM) | Photoactivity (IC₅₀, μM) | Light Source |
|---|---|---|---|
| T24 (Bladder) | >100 | 2.5 | 450 nm |
| HeLa (Cervical) | >100 | 3.8 | 450 nm |
Catalytic and Environmental Applications
Supramolecular Photocatalysts
In CO₂ reduction systems, [Ru(dmbpy)₃]²⁺ acts as a photosensitizer, transferring electrons to Re(I) catalysts via alkyl bridges (kET = 4.4×10⁸ s⁻¹) . Transient absorption spectroscopy confirms MLCT→Re charge separation within 1 ps, enabling CO production with turnover numbers (TON) > 300 .
Cyanide Sensing
The complex detects cyanide (LOD = 0.1 μM) via luminescence quenching. Cyanide coordinates to Ru, disrupting MLCT transitions and decreasing emission intensity by 90% within 60 seconds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume